4-{[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID
Overview
Description
4-{[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID is a complex organic compound featuring a quinazolinone core. Quinazolinones are known for their diverse biological activities, making them valuable in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID typically involves multi-step reactions. One common method includes the reaction of anthranilic acid derivatives with phthalic anhydride, followed by cyclization and amidation . The reaction conditions often involve refluxing in ethanol or water, making the process environmentally friendly .
Industrial Production Methods
Industrial production methods focus on optimizing yield and reducing reaction times. One-pot multicomponent reactions are favored due to their efficiency and cost-effectiveness . These methods often employ green chemistry principles, such as using water as a solvent and avoiding hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
4-{[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: Conversion of methyl groups to formyl groups using oxidizing agents like selenium dioxide (SeO2).
Reduction: Reduction of quinazolinone derivatives to their corresponding dihydro forms.
Substitution: Electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Common reagents include oxidizing agents like SeO2 for oxidation and reducing agents like sodium borohydride for reduction . Reaction conditions often involve mild temperatures and the use of environmentally benign solvents .
Major Products
Major products formed from these reactions include various substituted quinazolinone derivatives, which exhibit significant biological activities .
Scientific Research Applications
4-{[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID has numerous applications in scientific research:
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid
- 2-(4-Oxo-3,4-dihydroquinazolin-2-yl)-N-phenylbenzamides
Uniqueness
4-{[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID is unique due to its specific structural features, such as the cyclohexane carboxylic acid moiety, which imparts distinct biological activities compared to other quinazolinone derivatives .
Properties
IUPAC Name |
4-[[[2-(4-oxoquinazolin-3-yl)acetyl]amino]methyl]cyclohexane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c22-16(19-9-12-5-7-13(8-6-12)18(24)25)10-21-11-20-15-4-2-1-3-14(15)17(21)23/h1-4,11-13H,5-10H2,(H,19,22)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZMUGJIZJBVQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNC(=O)CN2C=NC3=CC=CC=C3C2=O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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